molecular formula C29H33FN2O4 B12516597 ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate

Cat. No.: B12516597
M. Wt: 492.6 g/mol
InChI Key: ZBGXUVOIWDMMJE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]carbamate involves several key steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the pyridine and the fluorophenyl groups.

    Cyclization: The formation of the tricyclic core structure is achieved through intramolecular cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Suzuki-Miyaura coupling and cyclization steps, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzobenzofuran moiety.

    Reduction: Reduction reactions can target the carbonyl groups within the molecule.

    Substitution: The fluorophenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products of these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions employed.

Scientific Research Applications

Ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]carbamate has several scientific research applications:

    Chemistry: Used as a model compound in studies of tricyclic structures and their reactivity.

    Biology: Investigated for its role in inhibiting platelet aggregation and its effects on cellular signaling pathways.

    Medicine: Used in clinical trials for its efficacy in reducing thrombotic events in patients with cardiovascular diseases.

    Industry: Employed in the development of new pharmaceuticals targeting thrombotic disorders.

Mechanism of Action

The compound exerts its effects by selectively inhibiting protease-activated receptor-1 (PAR-1), a thrombin receptor expressed on platelets. By blocking this receptor, the compound prevents thrombin-induced platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events .

Comparison with Similar Compounds

Similar Compounds

    Ticagrelor: Another antiplatelet agent that inhibits the P2Y12 receptor on platelets.

    Clopidogrel: A prodrug that also targets the P2Y12 receptor but requires metabolic activation.

    Prasugrel: Similar to clopidogrel, it inhibits the P2Y12 receptor but has a different metabolic pathway.

Uniqueness

Ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzofbenzofuran-6-yl]carbamate is unique in its selective inhibition of the PAR-1 receptor, which distinguishes it from other antiplatelet agents that primarily target the P2Y12 receptor. This unique mechanism of action provides an alternative pathway for reducing thrombotic events, especially in patients who may not respond well to P2Y12 inhibitors .

Properties

IUPAC Name

ethyl N-[9-[2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O4/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGXUVOIWDMMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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